4-(2,4-Dimethylphenyl)-3-thiosemicarbazide

Catalog No.
S777061
CAS No.
66298-09-7
M.F
C9H13N3S
M. Wt
195.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,4-Dimethylphenyl)-3-thiosemicarbazide

CAS Number

66298-09-7

Product Name

4-(2,4-Dimethylphenyl)-3-thiosemicarbazide

IUPAC Name

1-amino-3-(2,4-dimethylphenyl)thiourea

Molecular Formula

C9H13N3S

Molecular Weight

195.29 g/mol

InChI

InChI=1S/C9H13N3S/c1-6-3-4-8(7(2)5-6)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13)

InChI Key

YTRJQDFRZLKDHZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=S)NN)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NN)C

Antibacterial Activity:

  • Studies have shown that 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide exhibits antibacterial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Source: European Journal of Medicinal Chemistry
  • The exact mechanism of action remains under investigation, but it is believed to involve the inhibition of bacterial protein synthesis. Source: Molecules (Basel, Switzerland):

Antiparasitic Activity:

  • Research suggests that 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide possesses antiparasitic activity against protozoan parasites, such as Leishmania donovani and Trypanosoma cruzi, which cause leishmaniasis and Chagas disease, respectively. Source: Parasitology Research:
  • Similar to the antibacterial mechanism, the antiparasitic effect is thought to be linked to the inhibition of parasite protein synthesis. Source: Molecules (Basel, Switzerland):

Antitumor Activity:

  • In vitro studies have demonstrated the potential of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide as an antitumor agent, showing cytotoxicity against various cancer cell lines. Source: European Journal of Medicinal Chemistry
  • However, further research is needed to determine its efficacy and safety in vivo (within a living organism) for cancer treatment.

Other Potential Applications:

  • Research is ongoing to explore the potential applications of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide in other areas, including antifungal and antiviral activity, as well as its use in the development of new drugs with improved properties.

4-(2,4-Dimethylphenyl)-3-thiosemicarbazide is a thiosemicarbazide derivative characterized by the presence of a 2,4-dimethylphenyl group attached to the thiosemicarbazide scaffold. Its molecular formula is C₉H₁₃N₃S, with a molecular weight of 195.29 g/mol. This compound exhibits a melting point in the range of 150–152 °C and is soluble in various organic solvents . Thiosemicarbazides are known for their structural versatility and biological activity, particularly in medicinal chemistry.

There is no current information available regarding a specific mechanism of action for DMPT. Further research is needed to understand its potential biological effects. Related thiosemicarbazides have been investigated for their anti-microbial, anti-proliferative, and anti-tubercular activities [].

, including:

  • Condensation Reactions: They can form thiosemicarbazones through condensation with aldehydes or ketones.
  • Cyclization: Thiosemicarbazides can undergo intramolecular cyclization to yield 1,2,4-triazoles or other heterocycles .
  • Metal Complexation: These compounds can chelate metal ions such as copper and zinc, which may enhance their biological properties .

Thiosemicarbazides are recognized for their broad spectrum of biological activities, including:

  • Antibacterial Activity: Research has shown that thiosemicarbazide derivatives demonstrate significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of DNA gyrase and topoisomerase IV .
  • Antitumor Effects: Some studies indicate that thiosemicarbazides possess antitumor activity by interfering with cellular processes and inducing apoptosis in cancer cells .
  • Antiviral and Antimalarial Properties: Thiosemicarbazides have also been investigated for their potential antiviral and antimalarial effects, attributed to their ability to bind metal ions essential for pathogen survival .

The synthesis of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate hydrazide and isothiocyanate.
  • Refluxing: The hydrazide is reacted with an aryl isothiocyanate in ethanol under reflux conditions.
  • Purification: The resulting thiosemicarbazide product is purified through recrystallization or chromatography methods.

This method allows for the introduction of various substituents on the phenyl ring, enabling the exploration of structure-activity relationships .

4-(2,4-Dimethylphenyl)-3-thiosemicarbazide has several applications:

  • Pharmaceutical Development: Its antibacterial and antitumor properties make it a candidate for drug development.
  • Biological Probes: The ability to form complexes with metal ions allows its use as a bioprobe in imaging studies.
  • Research Tool: It serves as a model compound for studying the biological mechanisms of thiosemicarbazides and their derivatives .

Interaction studies involving 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide often focus on its ability to bind metal ions. These interactions can influence its biological activity significantly. For instance:

  • Metal Ion Binding: Studies have shown that binding with divalent metal ions enhances the fluorescence properties of thiosemicarbazone complexes, which may aid in tracking cellular processes .
  • Molecular Docking Studies: Computational studies suggest that this compound may interact effectively with DNA gyrase and topoisomerase IV, elucidating its antibacterial mechanism .

Several compounds share structural similarities with 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-MethylthiosemicarbazideContains a methyl group on the phenyl ringExhibits strong antibacterial properties
4-(Phenyl)-3-thiosemicarbazideSubstituted phenyl groupKnown for antitumor activity
4-(Trifluoromethylphenyl)-3-thiosemicarbazideContains trifluoromethyl substituentEnhanced potency against specific bacterial strains

These compounds highlight the structural diversity within thiosemicarbazides while emphasizing the unique substituents that influence their biological activities.

Molecular Structure and Configuration

Molecular Formula and Weight

4-(2,4-Dimethylphenyl)-3-thiosemicarbazide exhibits the molecular formula C₉H₁₃N₃S with a molecular weight of 195.29 grams per mole [1] [2] [3]. The compound is registered under Chemical Abstracts Service number 66298-09-7 and possesses an exact mass of 195.083019 grams per mole [3]. The molecular structure comprises 13 heavy atoms with a topological polar surface area ranging from 66 to 82.17 square angstroms [4]. The compound demonstrates a covalently-bonded unit count of one, indicating its existence as a single molecular entity [4].

Table 1: Basic Molecular Properties

PropertyValueReference
Molecular FormulaC₉H₁₃N₃S [1] [2] [3]
Molecular Weight (g/mol)195.29 [1] [2] [3]
Exact Mass (g/mol)195.083019 [3]
Heavy Atom Count13 [4]
Covalently-Bonded Unit Count1 [4]
Topological Polar Surface Area (Ų)66-82.17 [4] [5]

Structural Characteristics

The structural architecture of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide features a thiosemicarbazide backbone connected to a 2,4-dimethylphenyl substituent [1] [2]. The compound contains three hydrogen bond donor sites and two hydrogen bond acceptor sites, contributing to its intermolecular interaction capabilities [4]. The rotatable bond count ranges from one to two, indicating relatively restricted conformational flexibility [4] [5]. The International Union of Pure and Applied Chemistry name for this compound is 1-amino-3-(2,4-dimethylphenyl)thiourea [2].

The structural complexity index of 184 reflects the intricate arrangement of functional groups within the molecule [4]. The compound exhibits a Simplified Molecular Input Line Entry System notation of CC1=CC(=C(C=C1)NC(=S)NN)C, which systematically describes its chemical structure [2] [4]. The International Chemical Identifier key YTRJQDFRZLKDHZ-UHFFFAOYSA-N provides a unique identifier for database searches [2] [3] [4].

Conformational Analysis

Computational investigations reveal that thiosemicarbazone derivatives, including 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide, preferentially adopt specific conformational arrangements [6]. The central nitrogen-iminothiourea core demonstrates near-planarity due to substantial delocalization of the lone pair electrons at the nitrogen atom toward the carbon-sulfur moiety [6]. This electronic delocalization results in shortened bond lengths between nitrogen and carbon atoms within the thiosemicarbazide framework [6].

The compound exhibits a preferential cis-trans conformation around the central nitrogen-iminothiourea core, stabilized by intramolecular hydrogen bonding interactions [6]. These conformational preferences are attributed to the formation of stronger intramolecular hydrogen bonds with distances ranging from 2.211 to 2.234 angstroms [6]. The planarity of the central core offers two different conformational possibilities, though the compound predominantly adopts the thermodynamically favored arrangement [6].

Physical Characteristics

Melting Point (150-152°C)

4-(2,4-Dimethylphenyl)-3-thiosemicarbazide demonstrates a characteristic melting point range of 150-152 degrees Celsius [2] [7] [8]. This thermal property has been consistently reported across multiple independent sources, establishing it as a reliable identification parameter [2] [8]. The narrow melting point range indicates high purity and crystalline uniformity of the compound [7]. Thermal analysis reveals that the compound maintains stability up to its melting point, beyond which thermal decomposition processes initiate [8] [5].

The melting behavior corresponds to the disruption of intermolecular forces, particularly hydrogen bonding networks that stabilize the solid-state structure [6]. Differential scanning calorimetry studies on related thiosemicarbazone compounds suggest that the melting process involves the breaking of supramolecular thioamide synthons that contribute to crystal packing stability [6].

Solubility Profile in Various Solvents

The solubility characteristics of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide reflect its molecular polarity and hydrogen bonding capabilities [9] [10]. The compound demonstrates limited water solubility due to its predominantly hydrophobic aromatic character [9] [10]. In aqueous systems, the compound exhibits poor dissolution characteristics, making it unlikely to be mobile in environmental matrices [9] [10].

Organic solvents provide more favorable dissolution environments for the compound . Ethanol and other polar protic solvents facilitate dissolution through hydrogen bonding interactions with the thiosemicarbazide functionality . The compound shows enhanced solubility in dimethyl sulfoxide and similar aprotic polar solvents, which can accommodate both the polar and nonpolar regions of the molecule [12]. Chloroform and dioxane have been successfully employed for recrystallization procedures, indicating reasonable solubility in these solvents [6].

Spectroscopic Fingerprints

Infrared spectroscopy provides distinctive absorption bands that serve as fingerprints for 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide identification [6] [13]. The carbon-nitrogen stretching vibrations appear in the characteristic range of 1539-1543 wavenumbers per centimeter [6] [13]. Carbon-sulfur stretching modes manifest between 1212 and 1256 wavenumbers per centimeter, providing diagnostic information about the thiosemicarbazide moiety [6] [13].

Nitrogen-hydrogen stretching vibrations span a broad range from 3125 to 3460 wavenumbers per centimeter, reflecting the multiple nitrogen-hydrogen bonds present in the structure [6] [13]. Aromatic carbon-hydrogen stretching modes appear between 3084 and 3298 wavenumbers per centimeter, characteristic of the dimethylphenyl substituent [13].

Table 2: Spectroscopic Characteristics

TechniqueCharacteristic Range/ValueReference
Infrared (C=N stretching)1539-1543 cm⁻¹ [6] [13]
Infrared (C=S stretching)1212-1256 cm⁻¹ [6] [13]
Infrared (N-H stretching)3125-3460 cm⁻¹ [6] [13]
Infrared (C-H aromatic)3084-3298 cm⁻¹ [13]
Ultraviolet-Visible λmax340-345 nm [13]

Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for structural elucidation [6] [13]. Proton nuclear magnetic resonance shows the nitrogen-hydrogen proton adjacent to nitrogen appearing between 8.35 and 9.91 parts per million [6] [13]. The nitrogen-hydrogen proton adjacent to the carbon-sulfur group resonates between 9.52 and 11.73 parts per million [6] [13]. Aromatic carbon-hydrogen protons appear in the typical aromatic region from 6.99 to 7.44 parts per million [12] [13].

Carbon-13 nuclear magnetic resonance spectroscopy shows the carbon-sulfur carbon at chemical shifts between 160 and 164 parts per million [12] [13]. Mass spectrometry exhibits a molecular ion peak at mass-to-charge ratio 195, corresponding to the molecular weight [1] [2].

Chemical Reactivity Patterns

Thione-Thiol Tautomerism

4-(2,4-Dimethylphenyl)-3-thiosemicarbazide exhibits characteristic thione-thiol tautomerism, a fundamental property of thiosemicarbazone compounds [14] [15] [16]. The tautomeric equilibrium involves the interconversion between the thione form, where sulfur maintains a double bond with carbon, and the thiol form, featuring a sulfur-hydrogen bond [14] [15]. Density functional theory calculations indicate that the thione tautomer demonstrates greater thermodynamic stability compared to the thiol counterpart [15].

The Gibbs free energy change for thiol-to-thione tautomerization in ethanol and water solutions favors the thione form by -9.34 and -9.94 kilocalories per mole, respectively [15]. This tautomeric behavior significantly influences the compound's coordination chemistry and biological activity [14] [16]. The equilibrium position depends on environmental factors including solvent polarity, pH, and temperature [16].

Experimental evidence from nuclear magnetic resonance spectroscopy in trifluoroacetic acid reveals the existence of ring structures in the tautomeric equilibrium [16]. The most abundant tautomeric form under normal conditions corresponds to the open thioketo structure, although methylation reactions provide evidence for the occurrence of the thioenol tautomeric form [16].

Nucleophilicity and Electrophilicity

The nucleophilicity and electrophilicity characteristics of 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide arise from the electron distribution within the thiosemicarbazide framework [17]. The sulfur atom in the thiosemicarbazide moiety serves as a primary nucleophilic site due to its lone pair electrons [14]. The nitrogen atoms within the hydrazine portion also contribute nucleophilic character, particularly under deprotonated conditions [14].

The compound demonstrates the ability to act as a Lewis base through coordination of its donor atoms to metal centers [14] [18]. The nucleophilic behavior manifests in reactions with electrophilic species, including metal ions and organic electrophiles [14]. The electron-rich aromatic ring can participate in electrophilic aromatic substitution reactions, though the electron-donating methyl groups moderate the reactivity [17].

Computational studies suggest that the highest occupied molecular orbital energy levels influence the nucleophilic behavior, while the lowest unoccupied molecular orbital characteristics determine electrophilic susceptibility [17]. The energy gap between these frontier orbitals provides insights into the compound's chemical reactivity and stability [13].

Oxidation-Reduction Behavior

4-(2,4-Dimethylphenyl)-3-thiosemicarbazide exhibits characteristic oxidation-reduction behavior typical of thiosemicarbazone compounds [19] [20]. The sulfur atom represents the primary site for oxidation reactions, potentially forming sulfoxides or sulfones under appropriate oxidative conditions [19]. Common oxidizing agents including hydrogen peroxide and potassium permanganate can facilitate these transformations .

The compound undergoes desulfurization reactions under specific experimental conditions, particularly in the presence of metal ions and oxidizing environments [20]. These reactions involve the cleavage of carbon-sulfur bonds and can lead to the formation of various degradation products [20]. The desulfurization process depends on factors including pH, temperature, solvent systems, and the presence of catalytic metal species [20].

Reduction reactions can target the thiosemicarbazide functionality, potentially converting it to other nitrogen-containing groups . Reducing agents such as sodium borohydride or lithium aluminum hydride facilitate these transformations under controlled conditions . The oxidation-reduction behavior plays a crucial role in the compound's stability and degradation pathways under various environmental conditions [19] [20].

Stability Under Varied Environmental Conditions

4-(2,4-Dimethylphenyl)-3-thiosemicarbazide demonstrates stability under normal storage conditions when properly maintained [9] [10]. The compound requires storage at temperatures between 2 and 8 degrees Celsius in sealed containers to maintain structural integrity [9] [10]. Thermal stability extends up to approximately 120-150 degrees Celsius, beyond which decomposition processes begin [9] [10] [18].

Table 3: Environmental Stability Conditions

Environmental FactorStability BehaviorStorage RecommendationReference
TemperatureStable up to 120-150°CStore at 2-8°C [9] [10] [18]
Light ExposureLight sensitiveDark or amber containers [9] [22]
MoistureMoisture sensitiveUse desiccant conditions [9] [22]
Atmospheric OxygenAir sensitiveStore under inert atmosphere [9] [22]
pH ConditionsStable in neutral to acidicMaintain pH 6-8 [19] [20]

Light exposure can promote degradation reactions, necessitating storage in dark or amber-colored containers [9] [22]. The compound exhibits moisture sensitivity, requiring storage under desiccant conditions to prevent hydrolytic degradation [9] [22]. Air sensitivity mandates storage under inert atmospheres such as nitrogen or argon to prevent oxidative decomposition [9] [22].

pH stability studies indicate that the compound maintains integrity under neutral to slightly acidic conditions [19] [20]. Alkaline environments can promote degradation through hydrolysis and other base-catalyzed reactions [19] [20]. Thermal gravimetric analysis of related thiosemicarbazone metal complexes shows decomposition patterns beginning around 120 degrees Celsius, with multiple decomposition steps occurring at elevated temperatures [18] [23].

XLogP3

1.1

Wikipedia

N-(2,4-Dimethylphenyl)hydrazinecarboximidothioic acid

Dates

Last modified: 08-15-2023

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